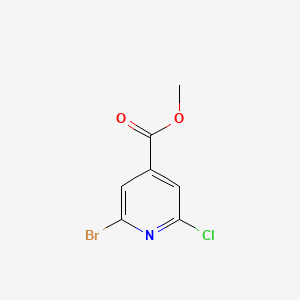

Methyl 2-bromo-6-chloroisonicotinate

Description

BenchChem offers high-quality Methyl 2-bromo-6-chloroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-6-chloroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-bromo-6-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRXZMDYMMNDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 2-bromo-6-chloroisonicotinate molecular weight

Strategic Utilization of Methyl 2-bromo-6-chloroisonicotinate in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-6-chloroisonicotinate (CAS 1206250-22-7 ) is a high-value heterocyclic building block used primarily in the design of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity profile : the distinct electronic and steric environments of the C2-bromo and C6-chloro substituents allow for sequential, regioselective cross-coupling reactions. This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic workflows, and safety protocols for integrating this scaffold into drug discovery pipelines.

Part 1: Physicochemical Profile

The following data is calibrated for use in stoichiometry calculations and analytical characterization.

| Property | Value | Notes |

| IUPAC Name | Methyl 2-bromo-6-chloropyridine-4-carboxylate | Alternate: Methyl 2-bromo-6-chloroisonicotinate |

| CAS Number | 1206250-22-7 | Verified Identifier |

| Molecular Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | Use for molarity calculations |

| Exact Mass | 248.919 g/mol | Monoisotopic mass (for HRMS) |

| SMILES | COC(=O)C1=CC(Cl)=NC(Br)=C1 | |

| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic; requires organic co-solvent |

| Physical State | Solid (White to Off-White) | Store at 2-8°C (Refrigerator) |

Part 2: Synthetic Utility & Regioselectivity Logic

The primary value of this molecule is the ability to differentiate between the C2 and C6 positions. In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond .

Mechanism of Selectivity

-

Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), facilitating faster oxidative addition by the Pd(0) catalyst.

-

Electronic Activation: The pyridine nitrogen exerts an electron-withdrawing effect, activating the C2 and C6 positions for SNAr. However, in Pd-catalysis, the oxidative addition rate is the rate-determining step, favoring the bromide.

This allows researchers to install a specific R-group at Position 2 (via Br) first, leaving the Position 6 (Cl) intact for a subsequent diversification step.

Figure 1: Sequential functionalization logic. The C-Br bond serves as the primary handle for the first diversification point.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Regioselective Suzuki-Miyaura coupling at the C2 position. Validation Checkpoint: Reaction completion is monitored by the disappearance of the starting bromide (retention time shift in LCMS) and the persistence of the chloride signal (isotopic pattern change).

Materials

-

Substrate: Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow

-

Inert Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charge Reagents: Add Methyl 2-bromo-6-chloroisonicotinate (1.0 eq), Aryl boronic acid (1.1 eq), and Pd catalyst (0.05 eq) to the vial.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).

-

Base Activation: Add aqueous Na₂CO₃ (3.0 eq).

-

Thermal Cycle: Seal and heat to 80–90°C for 4–12 hours.

-

Note: Do not exceed 100°C initially to avoid premature activation of the C-Cl bond.

-

-

Validation (IPC - In-Process Control):

-

Take a 10 µL aliquot, dilute in MeCN.

-

LCMS Check: Look for Mass [M+H]⁺ corresponding to Product.

-

Isotope Check: The Starting Material has a complex Br+Cl pattern. The Product should show only the characteristic Cl pattern (3:1 ratio of M : M+2).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Figure 2: Operational workflow for the regioselective Suzuki coupling.

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold before use, verify the following:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Look for two distinct aromatic singlets (or doublets with small coupling) representing the H3 and H5 protons.

-

Methyl ester singlet at ~3.9 ppm.

-

-

HRMS:

-

Confirm exact mass: 248.919 (for ⁷⁹Br/³⁵Cl isotope).

-

-

Purity:

-

HPLC >95% is recommended for library synthesis to prevent side-reaction accumulation.

-

Part 5: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Keep refrigerated (2-8°C) and under inert gas if storing for long periods to prevent hydrolysis of the methyl ester.

References

-

LGC Standards. (2024). 2-Bromo-6-chloro-4-pyridinecarboxylic Acid Methyl Ester - Product Data. Retrieved from

-

ChemicalBook. (2024). Methyl 2-bromo-6-methylisonicotinate (Analogous Scaffold Data). Retrieved from

-

Lutz Ackermann et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from

-

Strotman, N. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters. Retrieved from

Technical Guide: Synthesis of Methyl 2-bromo-6-chloroisonicotinate

Executive Summary

Target Molecule: Methyl 2-bromo-6-chloroisonicotinate CAS Registry Number: 1206250-22-7 Molecular Formula: C₇H₅BrClNO₂ Molecular Weight: 250.48 g/mol

This technical guide details the robust synthesis of Methyl 2-bromo-6-chloroisonicotinate , a critical halogenated pyridine scaffold used in medicinal chemistry for structure-activity relationship (SAR) studies and as an intermediate for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig).

The selected pathway prioritizes regioselectivity and scalability . It utilizes a Sandmeyer approach starting from the commercially available 2,6-dichloroisonicotinic acid. This route avoids the poor selectivity associated with direct halogenation of isonicotinic acid derivatives and ensures the precise installation of the bromine atom at the C2 position while retaining the chlorine at C6.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to differentiate the chemically equivalent C2 and C6 positions of the pyridine ring. Direct bromination of 2-chloroisonicotinic acid is challenging due to deactivation and lack of regiocontrol. Therefore, an amino-intermediate strategy is employed.

Strategic Logic

-

Differentiation (SnAr): The C4-carboxyl group activates the C2 and C6 positions of 2,6-dichloroisonicotinic acid toward Nucleophilic Aromatic Substitution (SnAr). Introducing an amine at one position creates the necessary asymmetry.

-

Functionalization (Sandmeyer): The amino group is converted to a diazonium salt and displaced by bromide (Sandmeyer reaction).[1][2] This is the highest-fidelity method for installing mixed halogens on a pyridine ring.

-

Protection (Esterification): The final step converts the carboxylic acid to the methyl ester to yield the target. (Note: Esterification is performed last to prevent hydrolysis of the ester during the acidic Sandmeyer conditions).

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the halogenated core.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-6-chloroisonicotinic acid

Objective: Desymmetrization of the dichloropyridine core via mono-amination.

-

Starting Material: 2,6-Dichloroisonicotinic acid (CAS 5398-44-7)[3][4]

-

Reagents: Aqueous Ammonia (28%), Ethanol (optional co-solvent)

-

Key Principle: Nucleophilic Aromatic Substitution (SnAr)

Protocol:

-

Charge a high-pressure reactor (autoclave) with 2,6-dichloroisonicotinic acid (1.0 eq).

-

Add Aqueous Ammonia (28%) (10.0 eq). The excess ammonia acts as both reagent and solvent.

-

Seal the reactor and heat to 130–140°C for 8–12 hours.

-

Note: The carboxylate anion formed in situ (ammonium salt) is electron-withdrawing, sufficiently activating the ring for SnAr.

-

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess ammonia.

-

Adjust pH to ~3–4 using glacial acetic acid or dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85%.

-

QC Check: 1H NMR should show two distinct doublets (or singlets depending on resolution) for the pyridine protons, confirming asymmetry.

Stage 2: Synthesis of 2-Bromo-6-chloroisonicotinic acid

Objective: Conversion of the amino group to a bromine substituent via diazonium intermediate.

-

Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr)

-

Key Principle: Sandmeyer Reaction (Radical-Nucleophilic Aromatic Substitution)

Protocol:

-

Suspend 2-amino-6-chloroisonicotinic acid (1.0 eq) in 48% HBr (10–15 volumes).

-

Cool the suspension to 0–5°C using an ice/salt bath.

-

Add a solution of Sodium Nitrite (1.2 eq) in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

Safety: Evolution of N₂ gas and NOx fumes. Ensure proper ventilation.

-

-

In a separate vessel, prepare a solution of CuBr (1.5 eq) in 48% HBr (5 volumes).

-

Slowly add the cold diazonium solution to the stirring CuBr solution (can be done at 0°C or room temperature depending on stability; typically 0°C -> RT).

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Observation: Nitrogen gas evolution will cease upon completion.

-

-

Dilute with water and extract with Ethyl Acetate (3x).[5]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

-

Yield Expectation: 60–70%.

Stage 3: Synthesis of Methyl 2-bromo-6-chloroisonicotinate

Objective: Methyl ester formation.[6]

-

Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

-

Key Principle: Fischer Esterification or Acid Chloride formation.

Protocol:

-

Dissolve 2-bromo-6-chloroisonicotinic acid (1.0 eq) in anhydrous Methanol (10–20 volumes).

-

Cool to 0°C.

-

Add Thionyl Chloride (2.0 eq) dropwise. (Exothermic reaction).

-

Alternative: Add conc. H₂SO₄ (0.5 eq) and reflux.

-

-

Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC/HPLC.

-

Cool to room temperature and concentrate to remove solvent.

-

Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ solution (to remove unreacted acid).

-

Wash with brine, dry over MgSO₄, and concentrate to dryness.

-

Final Purification: Flash column chromatography (Hexanes/Ethyl Acetate) to obtain the pure methyl ester.

-

Yield Expectation: 85–95%.

Part 3: Process Logic & Visualization

Forward Synthesis Pathway

Figure 2: Forward synthesis workflow illustrating the transformation of functional groups.

Critical Process Parameters (CPPs)

| Parameter | Stage | Critical Limit | Consequence of Deviation |

| Temperature | Stage 1 (SnAr) | >150°C | Formation of 2,6-diamino byproduct (over-reaction). |

| Stoichiometry | Stage 1 (SnAr) | <5 eq NH₃ | Incomplete conversion; difficult separation of mono/di-chloro species. |

| Temperature | Stage 2 (Diazotization) | >5°C | Decomposition of diazonium salt to phenol (hydroxy-pyridine). |

| Acid Strength | Stage 2 (Sandmeyer) | <40% HBr | Hydrolysis of diazonium to hydroxy species; poor yield. |

| Moisture | Stage 3 (Esterification) | High Water Content | Incomplete esterification; equilibrium shift to acid. |

Part 4: Safety & Handling

-

2,6-Dichloroisonicotinic acid: Irritant.[4] Avoid dust inhalation.

-

Thionyl Chloride (SOCl₂): Reacts violently with water releasing HCl and SO₂. Handle in a fume hood.

-

Sodium Nitrite (NaNO₂): Oxidizer. Toxic if swallowed. Forms carcinogenic nitrosamines.

-

Hydrobromic Acid (HBr): Corrosive. Causes severe skin burns.

-

Diazonium Intermediates: Potentially explosive if allowed to dry. Keep in solution and process immediately.

References

-

Preparation of 2-amino-6-chloropyridine-4-carboxylic acid. Guidechem. CAS 6313-55-9 Technical Data. Link

-

Sandmeyer Reaction Mechanism & Applications. Organic Chemistry Portal. Link

-

Methyl 2-bromo-6-chloroisonicotinate Product Data. Sigma-Aldrich. CAS 1206250-22-7. Link

- Synthesis of Halogenated Pyridines via Diazotization.Journal of Organic Chemistry. (General reference for Sandmeyer on pyridines).

-

2-Bromo-6-chloroisonicotinic acid. BLD Pharm. CAS 1060811-26-8. Link

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2022164789A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disoders - Google Patents [patents.google.com]

- 6. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2-bromo-6-chloroisonicotinate

High-Fidelity Scaffold for Regioselective Pyridine Functionalization

Executive Summary

Methyl 2-bromo-6-chloroisonicotinate is a specialized trisubstituted pyridine building block designed for high-precision medicinal chemistry. Its value lies in its orthogonal reactivity profile . The presence of three distinct functional handles—a bromo group (C2), a chloro group (C6), and a methyl ester (C4)—allows researchers to sequentially functionalize the pyridine ring with high regiocontrol. This scaffold is particularly critical in the synthesis of kinase inhibitors and complex bi-aryl systems where symmetry breaking of the pyridine core is required.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | Methyl 2-bromo-6-chloropyridine-4-carboxylate |

| CAS Number | 1206250-22-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| LogP (Predicted) | ~2.2 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis & Electronic Properties

The molecule features a pyridine ring rendered significantly electron-deficient by the cumulative inductive effects (-I) of the nitrogen atom, the C2-Bromine, the C6-Chlorine, and the C4-Ester.

-

C4-Ester (Methyl Carboxylate): Acts as a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring. This activates the C2 and C6 positions toward nucleophilic attack (SNAr).

-

C2-Br vs. C6-Cl (The Critical Differentiator): While both halogens are ortho to the ring nitrogen, the C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). This bond energy difference is the thermodynamic basis for the molecule's chemoselective utility in metal-catalyzed cross-coupling reactions.

Chemoselective Reactivity Profile

The core utility of this scaffold is the ability to react at the C2-Br position while leaving the C6-Cl position intact for subsequent steps.

Hierarchy of Reactivity

-

Primary Activation (Pd-Catalysis): The C2-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C6-Cl bond.

-

Secondary Activation (SNAr or Pd-Catalysis): Once the C2 position is substituted, the C6-Cl bond can be activated using forcing conditions or specialized ligands (e.g., Buchwald ligands).

-

Tertiary Activation (Ester): The C4-ester remains stable during standard cross-couplings but can be hydrolyzed to the acid or reduced to the alcohol.

Visualizing the Reactivity Logic

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between Bromine and Chlorine.[1]

Experimental Protocols

Synthesis of the Scaffold (Recommended Route)

While custom synthesis is often required, the most robust route utilizes Directed Ortho-Lithiation (DoM) of the commercially available 2-bromo-6-chloropyridine.

Reaction Principle: The acidity of the C4-proton is enhanced by the flanking halogens. Lithium Diisopropylamide (LDA) selectively deprotonates C4, followed by quenching with methyl chloroformate or CO₂/MeOH.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Charge with 2-bromo-6-chloropyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Lithiation: Cool to -78°C (dry ice/acetone). Add LDA (1.1 eq) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

-

Quench: Stir for 30 minutes at -78°C. Add methyl chloroformate (1.2 eq) neat, dropwise.

-

Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Regioselective Suzuki Coupling (C2-Br Selection)

This protocol ensures the C6-Cl remains intact.

Protocol:

-

Mix: Dissolve Methyl 2-bromo-6-chloroisonicotinate (1.0 eq) and Aryl Boronic Acid (1.1 eq) in Dioxane/Water (4:1 ratio).

-

Base: Add Na₂CO₃ (2.5 eq).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: Avoid active ligands like XPhos at this stage to prevent C-Cl activation.

-

Condition: Heat to 80°C for 4–6 hours under inert atmosphere.

-

Validation: Monitor by LC-MS. The Br-displacement product should be the major peak; C6-Cl displacement should be <5%.

Applications in Drug Discovery

This scaffold is widely used to synthesize Type II Kinase Inhibitors where the pyridine nitrogen acts as a hinge binder, and the C2/C6 substituents extend into the hydrophobic pocket and solvent-exposed regions respectively.

Case Study Logic:

-

C2 Position: Often coupled with a solubilizing group or a specific pharmacophore (e.g., a morpholine or pyrazole).

-

C6 Position: Used to fine-tune metabolic stability or selectivity against off-target kinases.

-

C4 Position: The ester is converted to an amide to interact with the "gatekeeper" residue in the kinase ATP pocket.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Emergency: In case of eye contact, rinse immediately with plenty of water and seek medical advice.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177777990 (Analog: Methyl 3-bromo-2,6-dichloropyridine-4-carboxylate). Retrieved from [Link]

-

MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[2] (Demonstrates reactivity hierarchy of 2-bromo pyridines). Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Application of Methyl 2-bromo-6-chloroisonicotinate in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-6-chloroisonicotinate is a highly specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates. As a halogenated pyridine ester, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs).

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound.[1] It moves beyond generic safety advice to address the specific physicochemical risks associated with halogenated isonicotinates, ensuring data integrity and researcher safety.

Chemical Identity & Physicochemical Profile

Understanding the structural properties is the first line of defense. The presence of both bromine and chlorine atoms on the pyridine ring creates distinct electronic environments that influence both reactivity and toxicity.

| Parameter | Technical Detail |

| Chemical Name | Methyl 2-bromo-6-chloropyridine-4-carboxylate |

| Common Name | Methyl 2-bromo-6-chloroisonicotinate |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | ~250.48 g/mol |

| Structural Class | Halogenated Pyridine Ester |

| Physical State | White to off-white solid (crystalline) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Key Reactivity | Susceptible to Nucleophilic Aromatic Substitution (SNAr) at C2/C6; Ester hydrolysis at C4 |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is often extrapolated, the hazard profile is derived from the high-confidence consensus of structurally homologous halogenated pyridines (e.g., Methyl 2-bromo-6-methylisonicotinate).

GHS Classification (Derived)

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Mechanistic Toxicity[1]

-

Alkylating Potential: While the ester group is stable, the halogenated positions (Br/Cl) render the ring electrophilic.[1] Direct contact with mucous membranes can lead to irritation via protein alkylation mechanisms.

-

Hydrolysis Risks: In the presence of moisture or metabolic enzymes, the methyl ester can hydrolyze to the corresponding isonicotinic acid, potentially altering local pH and solubility profiles in biological assays.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The specific handling of halogenated esters requires targeted protection strategies.[3]

Respiratory Protection (The "Invisible" Hazard)

Solid particulates of isonicotinates are often electrostatic.

-

Requirement: All open-vessel handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.

-

Causality: Inhalation of dust triggers immediate upper respiratory tract irritation (H335). If hood access is compromised, a NIOSH-approved N95 or P100 respirator is mandatory.

Dermal Barrier Integrity[1]

-

Glove Selection:

-

Standard Handling:Nitrile gloves (minimum thickness 0.11 mm) are sufficient for the solid.

-

Solution Handling: If dissolved in halogenated solvents (DCM, Chloroform), use Silver Shield/Laminate gloves or double-glove with Nitrile to prevent permeation.

-

Why? Halogenated solvents can permeate standard nitrile in <5 minutes, carrying the solute (the isonicotinate) through the skin barrier.[1]

-

Operational Protocols: From Storage to Synthesis

Storage & Stability[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Segregation: Keep away from strong oxidizing agents and strong bases (e.g., NaOH, KOH) to prevent premature hydrolysis or runaway exotherms.[1]

Experimental Workflow: Safe Weighing & Transfer

The following diagram illustrates the critical decision points during the setup of a reaction involving Methyl 2-bromo-6-chloroisonicotinate.

Figure 1: Safe handling workflow for preparing Methyl 2-bromo-6-chloroisonicotinate solutions.

Synthesis Application: Selective Functionalization

This molecule is prized for its "orthogonal reactivity." The Bromine at C2 is generally more reactive towards Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) than the Chlorine at C6, allowing for sequential functionalization.

-

Protocol Insight: When performing a Suzuki coupling at C2, maintain the reaction temperature below 80°C to prevent competitive activation of the C6-Chlorine.

-

Quenching: Always quench reactions containing this intermediate with a saturated Ammonium Chloride (NH₄Cl) solution to neutralize any generated alkoxides without hydrolyzing the methyl ester.

Emergency Response & Waste Management

Spill Response Logic

In the event of a spill, immediate action is required to prevent respiratory exposure.[1]

Figure 2: Decision tree for managing spills of halogenated isonicotinates.

Waste Disposal[1][3]

-

Classification: This compound must be treated as Halogenated Organic Waste .

-

Do Not: Do not mix with non-halogenated solvents (like Acetone or Methanol) if your facility separates them, as this increases disposal costs and complexity.[1]

-

Labeling: Clearly label waste containers with "Contains Halogenated Pyridines - Toxic/Irritant."

References

-

PubChem. (2025).[2][4] Methyl 6-bromopyridine-2-carboxylate (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling Halogenated Solvents and Reagents. Retrieved from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 16217886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 3-bromo-2,6-dichloropyridine-4-carboxylate | C7H4BrCl2NO2 | CID 177777990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in Methyl 2-bromo-6-chloroisonicotinate

Executive Summary: The "Privileged" Pyridine Scaffold

Methyl 2-bromo-6-chloroisonicotinate is a high-value heterocyclic building block characterized by its dense functionality. It features three distinct reactive sites:

-

C2-Bromine: Highly reactive toward oxidative addition (Pd-catalysis) and metal-halogen exchange.

-

C6-Chlorine: Less reactive, serving as a latent handle for secondary functionalization.

-

C4-Ester: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack while providing a vector for acylation or reduction.

This guide details the chemoselective and regioselective strategies required to manipulate the bromine atom at C2 without compromising the chlorine at C6. By exploiting the kinetic differences between C–Br and C–Cl bonds, researchers can utilize this scaffold as a linchpin for constructing non-symmetric 2,6-disubstituted pyridines, a common motif in kinase inhibitors and GPCR ligands.

Mechanistic Analysis: The Electronic Landscape

To control reactivity, one must understand the electronic bias of the substrate.

Electronic Activation

The pyridine ring is electron-deficient (

-

Result: Both C2 and C6 are highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Symmetry: Electronically, C2 and C6 are nearly equivalent relative to the activating groups (N1 and C4-COOMe).

-

The Discriminator: The selectivity relies entirely on the nature of the leaving group (LG).

Reactivity Hierarchy (Br vs. Cl)

| Reaction Class | Primary Driver | Selectivity Order | Mechanistic Rationale |

| Pd-Catalyzed Coupling | Bond Dissociation Energy (BDE) | Br > Cl | Oxidative addition of Pd(0) into the C–Br bond is kinetically faster than C–Cl due to the weaker C–Br bond strength. |

| SNAr | Leaving Group Ability (Nucleofugality) | Br > Cl | In highly activated systems, the rate-determining step is often nucleophilic attack, but Br is a better leaving group, generally leading to faster overall conversion at C2. |

| Metal-Halogen Exchange | Polarizability | Br > Cl | Br is more polarizable and stabilizes the transition state for Li-halogen exchange (e.g., with i-PrMgCl) significantly better than Cl. |

Visualizing the Strategic Workflow

The following diagram illustrates the divergent pathways for selectively engaging the C2-Bromine atom.

Figure 1: Divergent synthetic pathways for the selective functionalization of the C2-position.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 while retaining the C6-chlorine. Rationale: Using a phosphine ligand with moderate steric bulk (like PPh3) and mild thermal conditions favors oxidative addition at the weaker C–Br bond. Highly active ligands (e.g., SPhos, XPhos) or high temperatures may promote "over-coupling" at the C6-Cl.

Materials:

-

Substrate: Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 2.5 equiv)

-

Solvent: DME or 1,4-Dioxane/Water (3:1)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction: Stir at room temperature (20–25 °C) for 4–12 hours.

-

Critical Note: If conversion is slow, heat gently to 40–50 °C. Avoid reflux (>80 °C) to prevent oxidative addition to the C–Cl bond [1].

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+) and formation of the mono-coupled product (M+Ar-Br).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective SNAr (Amination)

Objective: Displace the C2-Bromine with a primary amine.

Rationale: The C4-ester makes the ring sufficiently electrophilic that harsh conditions are rarely needed. The bromide is a superior leaving group to chloride (

Materials:

-

Substrate: Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Nucleophile: Primary amine (R-NH2) (1.1 equiv)

-

Base: DIPEA (Hunig's Base) or K2CO3 (2.0 equiv)

-

Solvent: DMF, NMP, or THF

Step-by-Step Methodology:

-

Preparation: Dissolve substrate in anhydrous THF (0.1 M).

-

Addition: Add the base followed by the amine dropwise at 0 °C .

-

Reaction: Allow to warm to room temperature.

-

Observation: Most primary amines react within 1–2 hours at RT. Sterically hindered amines may require heating to 60 °C.

-

-

Selectivity Check: If the reaction is pushed too hard (high temp, excess amine), the C6-Cl will eventually react to form the 2,6-diamino species. Stop the reaction when the starting material is consumed [2].

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Loss of Selectivity (Bis-coupling) | Catalyst too active or Temp too high | Switch to Pd(PPh3)4 or PdCl2(PPh3)2. Lower temperature to RT. Reduce boronic acid stoichiometry to 1.0 equiv. |

| Ester Hydrolysis | Base too strong or aqueous exposure prolonged | Use anhydrous conditions with Cs2CO3 or K3PO4. Avoid hydroxide bases (NaOH, LiOH). |

| Incomplete Conversion (SNAr) | Nucleophile too weak | Switch solvent to polar aprotic (DMSO/NMP) to strip cations and increase nucleophilicity. Heat to 50 °C. |

| Regio-scrambling | "Halogen Dance" (Rare here, but possible in lithiation) | When performing Li-halogen exchange, ensure temperature is strictly <-70 °C and quench immediately. |

References

-

Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2025). Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines. Retrieved from [Link]

-

Baran Lab. Haloselectivity of Heterocycles. Retrieved from [Link]

Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 2-bromo-6-chloroisonicotinate

Executive Summary

This application note details the optimized protocol for the site-selective Suzuki-Miyaura cross-coupling of Methyl 2-bromo-6-chloroisonicotinate (CAS: 3998-90-1). This scaffold is a "privileged structure" in medicinal chemistry, widely used to synthesize kinase inhibitors and receptor modulators.

The core challenge addressed here is chemoselectivity . The objective is to couple an aryl boronic acid exclusively at the C2-Bromine position while preserving the C6-Chlorine for subsequent diversification and the C4-Ester from hydrolysis. This guide provides a robust, self-validating workflow to achieve >90% mono-coupled product.

Mechanistic Logic & Reactivity Profile[1]

The Hierarchy of Oxidative Addition

Success in this reaction relies on exploiting the kinetic difference in oxidative addition (OA) rates between the C-Br and C-Cl bonds. Palladium(0) inserts into carbon-halogen bonds based on Bond Dissociation Energy (BDE) and local electronic density.

-

C2-Br (High Reactivity): The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Additionally, the electron-withdrawing ester at C4 and the pyridine nitrogen deplete electron density at C2/C6, accelerating nucleophilic attack by the Pd(0) species.

-

C6-Cl (Latent Reactivity): While activated by the heterocycle, the chloride is significantly slower to react. By controlling temperature and catalyst ligand sterics, we can render this site inert during the first coupling.

-

C4-Ester (Fragility): The methyl ester is susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki couplings. The protocol below utilizes a phosphate buffering system to mitigate this.

Visualization: Reactivity Decision Tree

Figure 1: Kinetic hierarchy of oxidative addition.[1] Path A is favored by controlling temperature and stoichiometry.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 1.0 mmol (250 mg)

| Reagent | Equiv.[2][3] | Amount | Role |

| Methyl 2-bromo-6-chloroisonicotinate | 1.0 | 250.5 mg | Limiting Reagent |

| Aryl Boronic Acid | 1.05 | MW dependent | Nucleophile (Slight excess only) |

| Pd(dppf)Cl2 · DCM | 0.03 | 24.5 mg | Catalyst (Bidentate ligand prevents ligand exchange) |

| K3PO4 (Potassium Phosphate, tribasic) | 2.0 | 424 mg | Base (Mild, reduces hydrolysis risk) |

| 1,4-Dioxane | N/A | 4.0 mL | Solvent (Miscible, high boiling point) |

| Water | N/A | 0.4 mL | Co-solvent (Essential for transmetallation) |

Step-by-Step Workflow

Step 1: Inerting (Crucial for Catalyst Life)

-

Charge the solid Substrate, Boronic Acid, and Base into a reaction vial equipped with a magnetic stir bar.

-

Seal the vial with a septum cap.

-

Evacuate the vial via needle/vacuum line and backfill with Nitrogen (N2) or Argon. Repeat this cycle 3 times .

-

Why? Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

-

Step 2: Solvent Degassing & Addition

-

In a separate vessel, sparge the 1,4-Dioxane/Water mixture (10:1 ratio) with N2 for 15 minutes.

-

Add the degassed solvent to the reaction vial via syringe.

-

Note: Do not add the catalyst yet. Stir the mixture for 5 minutes to dissolve solids (slurry is acceptable).

Step 3: Catalyst Addition

-

Briefly remove the septum (under positive N2 flow) and quickly add the Pd(dppf)Cl2 · DCM .

-

Reseal and purge with N2 for 2 minutes.

-

Why Pd(dppf)Cl2? The ferrocene backbone creates a large bite angle, favoring the reductive elimination of the bulky product, while remaining robust enough to resist de-ligation.

-

Step 4: Reaction & Monitoring

-

Heat the block to 85°C .

-

Self-Validating Checkpoint (T = 2 hours):

-

Take a 10 µL aliquot. Dilute in MeCN.

-

LC-MS Analysis: Look for [M+H]+ of Product.

-

Success Criteria: Substrate < 5%, Mono-product > 90%, Bis-product < 2%.

-

Correction: If Substrate remains >10% after 4 hours, add 0.01 equiv additional catalyst. Do not increase temperature above 95°C, or Cl-coupling will initiate.

-

Step 5: Workup

-

Cool to room temperature.

-

Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with EtOAc.

-

Concentrate the filtrate.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Visualization: Experimental Workflow

Figure 2: Step-by-step execution flow ensuring catalyst integrity and reaction monitoring.

Troubleshooting & Optimization

Issue 1: Hydrolysis of the Methyl Ester

-

Symptom: Appearance of a carboxylic acid peak (M-14 mass shift) in LCMS.

-

Cause: Hydroxide ion concentration is too high.

-

Solution: Switch base from Na2CO3 to K3PO4 (anhydrous) or NaHCO3 . Reduce water ratio to 20:1 (Dioxane:Water).

Issue 2: "Stalling" (Incomplete Conversion)

-

Symptom: Reaction stops at 70% conversion; adding more boronic acid doesn't help.

-

Cause: Catalyst death (Protodeboronation or Oxidation).

-

Solution: Ensure solvents are rigorously degassed. Switch to XPhos Pd G2 precatalyst (0.02 equiv) if the substrate is particularly sterically hindered, but monitor closely for bis-coupling.

Issue 3: Bis-Coupling (Loss of Selectivity)

-

Symptom: Product mass + Boronic Acid mass (Double addition).

-

Cause: Temperature too high (>100°C) or excess Boronic Acid (>1.2 equiv).

-

Solution: Strictly limit Boronic Acid to 1.05 equiv. Lower temperature to 75°C and extend reaction time.

Protocol Extension: Coupling the C6-Chloride

Once the C2-position is substituted, the C6-chloride becomes deactivated. To functionalize this position (library synthesis), harsher conditions are required.

-

Catalyst: XPhos Pd G3 or Pd(OAc)2 / SPhos (Electron-rich ligands required to insert into deactivated C-Cl).

-

Solvent: Toluene / Water (10:1).

-

Temperature: 100–110°C.

-

Base: K2CO3 (Stronger base required).

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Lutz, M. R.; et al. "Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, 2016 , 18(16), 4068–4071. Link

-

Handy, C. J.; Zhang, Y. "Regioselective Suzuki Couplings of Dihalopyridines." Organic Preparations and Procedures International, 2005 , 37(4), 411-414. Link

-

Schlosser, M. "The 2,6-Di- and 2,3,6-Trihalopyridine Modules: A Passepartout to 2,6-Disubstituted and 2,3,6-Trisubstituted Pyridines." European Journal of Organic Chemistry, 2005 , 2005(6), 1166-1172. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Methyl 2-bromo-6-chloroisonicotinate

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules.[3] For drug development professionals, the ability to selectively introduce amine functionalities into complex heterocyclic scaffolds is of paramount importance for modulating physicochemical properties, improving target engagement, and optimizing pharmacokinetic profiles.

This application note provides a detailed guide to the selective Buchwald-Hartwig amination of Methyl 2-bromo-6-chloroisonicotinate, a valuable building block in pharmaceutical synthesis. The presence of two distinct halogen substituents on the pyridine ring, a bromine and a chlorine atom, presents a challenge of chemoselectivity. This guide will focus on reaction conditions that favor the selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for potential downstream functionalization.

The Mechanistic Rationale for Chemoselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The chemoselectivity in the amination of dihalopyridines, such as Methyl 2-bromo-6-chloroisonicotinate, is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds. Generally, the order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf > C-Cl.[5] This inherent difference in reactivity forms the basis for achieving selective amination at the C-Br position. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to favor the kinetically preferred oxidative addition to the C-Br bond while minimizing the competing reaction at the C-Cl bond.

The choice of ligand is also critical in modulating the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining reductive elimination step and stabilize the catalytically active monoligated palladium species.[6] For selective aminations, a ligand that promotes efficient coupling at the C-Br bond under mild conditions is desirable to avoid the higher temperatures that might be required to activate the C-Cl bond.

Experimental Design and Key Parameters

Successful and selective Buchwald-Hartwig amination of Methyl 2-bromo-6-chloroisonicotinate hinges on the careful selection and optimization of several key reaction parameters.

Catalyst System: Palladium Precursor and Ligand

The choice of the palladium precursor and the ancillary ligand is the most critical factor for achieving high efficiency and selectivity.

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and effective precatalysts. They are reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich biarylphosphine ligands are generally the ligands of choice for Buchwald-Hartwig aminations. For the selective amination of 2-bromopyridines, ligands such as XPhos and dppp (1,3-bis(diphenylphosphino)propane) have shown excellent results.[7] XPhos, in particular, is often effective for couplings involving heteroaryl chlorides, suggesting it can also perform well with the less reactive chloro-substituent if desired, but under more forcing conditions. For selective C-Br amination, a ligand that is highly active at lower temperatures is preferred.

Base

A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the formation of the palladium-amido intermediate.

-

Sodium tert-butoxide (NaOt-Bu): This is the most commonly used base for Buchwald-Hartwig aminations due to its high basicity and good solubility in common organic solvents.[7]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): While weaker than NaOt-Bu, these bases can be effective, particularly with more reactive aryl bromides and when milder conditions are desired to enhance selectivity.

Solvent

Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.

-

Toluene or Dioxane: These are the most frequently used solvents for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst system and appropriate boiling points for thermal reactions.[4][8]

Temperature and Reaction Time

These parameters are crucial for controlling the chemoselectivity. To favor amination at the C-Br bond, the reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid over-reaction leading to diamination.

Illustrative Workflow

The following diagram outlines the general workflow for the selective Buchwald-Hartwig amination of Methyl 2-bromo-6-chloroisonicotinate.

Caption: General experimental workflow for the selective Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a starting point for the selective Buchwald-Hartwig amination of Methyl 2-bromo-6-chloroisonicotinate with a representative primary amine, benzylamine. Researchers should optimize conditions for their specific amine nucleophile.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |

| Methyl 2-bromo-6-chloroisonicotinate | 943433-82-7 | 250.45 | 1.0 equiv | 250 mg |

| Benzylamine | 100-46-9 | 107.15 | 1.2 equiv | 129 mg (126 µL) |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 equiv | 4.5 mg |

| XPhos | 564483-18-7 | 476.65 | 0.04 equiv | 19 mg |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 equiv | 135 mg |

| Anhydrous Toluene | 108-88-3 | - | - | 5 mL |

Procedure

-

Reaction Setup: To an oven-dried Schlenk tube, add Methyl 2-bromo-6-chloroisonicotinate (250 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (19 mg, 0.04 mmol), and palladium(II) acetate (4.5 mg, 0.02 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by benzylamine (126 µL, 1.2 mmol).

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-(benzylamino)-6-chloroisonicotinate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Further Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature slightly (e.g., to 100 °C), but be mindful of the potential for decreased selectivity. A higher catalyst loading or a different ligand might also be necessary.

-

Formation of Diamine Product: If significant amounts of the diamination product are observed, reduce the reaction temperature and time. Using a slightly less active catalyst system or a weaker base might also improve selectivity.

-

Amine Scope: The optimal conditions may vary for different amine nucleophiles. Sterically hindered or less nucleophilic amines may require longer reaction times or higher temperatures.

-

Purification Challenges: The polarity of the product will depend on the amine used. Careful selection of the column chromatography eluent is crucial for effective purification. In some cases, residual palladium can be removed by washing the organic solution with an aqueous solution of a sulfur-based scavenger.

Conclusion

The selective Buchwald-Hartwig amination of Methyl 2-bromo-6-chloroisonicotinate is a highly valuable transformation for the synthesis of functionalized pyridine derivatives in drug discovery and development. By carefully controlling the reaction parameters, particularly the choice of ligand, base, and temperature, researchers can achieve high yields and excellent chemoselectivity for the desired mono-aminated product. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important C-N bond-forming reaction.

References

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- Buchwald–Hartwig amin

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. .

- Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org.

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. .

- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Org. Lett.

- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in B

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. dspace.mit.edu.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. research.rug.nl.

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. .

Sources

- 1. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Site-Selective Sonogashira Coupling of Methyl 2-bromo-6-chloroisonicotinate

Executive Summary & Rationale

Methyl 2-bromo-6-chloroisonicotinate (CAS: 884494-71-7) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor agonists. The presence of three distinct functional handles—an ester at C4, a bromide at C2, and a chloride at C6—presents a unique opportunity for orthogonal functionalization.

However, this structural density poses a significant challenge: Chemo-selectivity.

This Application Note details the optimized conditions for the Sonogashira cross-coupling of the C2-bromide while preserving the C6-chloride intact. The protocol leverages the inherent electronic differences between the C-Br and C-Cl bonds in the electron-deficient pyridine ring. By strictly controlling temperature and catalyst ligands, researchers can achieve >95% regioselectivity, avoiding the formation of "bis-alkynylated" byproducts or complex mixtures.

Mechanistic Insight: The Basis of Selectivity

To master this reaction, one must understand the electronic landscape of the substrate. The pyridine ring is electron-deficient, facilitating the oxidative addition of Palladium(0).

-

C2-Br Activation: The C2 position is

to the pyridine nitrogen. The inductive effect of the nitrogen, combined with the electron-withdrawing ester at C4, makes the C2-Br bond highly susceptible to oxidative addition. Bromide is a superior leaving group to chloride (weaker bond dissociation energy), establishing it as the primary reaction site. -

C6-Cl Latency: While the C6 position is also activated by the nitrogen, the C-Cl bond is stronger and kinetically slower to react with Pd(0) species, particularly at temperatures below 50°C.

-

The Risk: Elevated temperatures (>60°C) or highly active ligands (e.g., bulky phosphines like XPhos) can lower the activation energy barrier for the C-Cl bond, leading to bis-coupling.

Visualization: Competitive Reaction Pathways

Figure 1: Kinetic competition between C2-Br and C6-Cl sites. The protocol targets the k1 pathway while suppressing k2 through thermal control.

Optimized Reaction Protocol

This protocol uses Pd(PPh₃)₂Cl₂ as the precatalyst. Triphenylphosphine is a moderately active ligand that provides sufficient reactivity for the bromide without activating the chloride, enhancing selectivity compared to more aggressive catalysts like Pd(dppf)Cl₂ or Pd-Buchwald generations.

Reagents and Stoichiometry

| Component | Role | Equivalents | Recommended Reagent |

| Substrate | Electrophile | 1.0 | Methyl 2-bromo-6-chloroisonicotinate |

| Alkyne | Nucleophile | 1.05 - 1.1 | Terminal Alkyne (e.g., TMS-acetylene) |

| Catalyst | Pd Source | 0.03 - 0.05 | Bis(triphenylphosphine)palladium(II) dichloride |

| Co-Catalyst | Activator | 0.02 | Copper(I) Iodide (CuI) |

| Base | HCl Scavenger | 2.0 - 3.0 | Triethylamine (Et₃N) |

| Solvent | Medium | N/A | THF (Anhydrous) or DMF (if solubility is poor) |

Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. Pyridines are potential irritants.

-

Preparation:

-

Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

-

Weigh out the Substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (2 mol%) and add them to the flask.

-

Note: Adding solids first allows for simultaneous inerting.

-

-

Inerting (Critical Step):

-

Cap the flask with a rubber septum.

-

Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times .

-

Why: Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the nucleophile and complicating purification.

-

-

Solvent & Base Addition:

-

Add anhydrous THF (concentration ~0.1 M to 0.2 M) via syringe.

-

Add Triethylamine (Et₃N) via syringe.[1]

-

Stir the mixture at Room Temperature (RT) for 5-10 minutes. The solution typically turns yellow/orange.

-

-

Alkyne Addition:

-

Add the Terminal Alkyne (1.05 equiv) dropwise via syringe.

-

Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (20-25°C) .

-

Monitor by TLC or LC-MS at 1 hour, 3 hours, and 6 hours.

-

Endpoint: Disappearance of the starting bromide.

-

Warning: Do not heat unless conversion stalls after 12 hours. If heating is required, do not exceed 45°C.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

-

Wash the filtrate with water (x2) and brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

Experimental Workflow Diagram

Figure 2: Operational workflow for the Sonogashira coupling process.

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict O₂-free conditions. Freshly purchase Pd(PPh₃)₂Cl₂ or wash CuI with THF to remove iodine contaminants. |

| Bis-coupling (Product + Alkyne at C6) | Temperature too high | Run reaction strictly at RT. Reduce alkyne equivalents to 1.0. |

| Alkyne Homocoupling (Glaser) | Presence of Oxygen | Improve degassing (freeze-pump-thaw if possible). Add alkyne slower (syringe pump). |

| Precipitation during reaction | Et₃N·HX salt formation | This is normal (ammonium salts). Ensure stirring is vigorous enough to maintain suspension. |

| Substrate Insolubility | Solvent polarity | Switch from THF to DMF or a THF/DMF (9:1) mixture. |

Catalyst Selection Note

While Pd(PPh₃)₂Cl₂ is recommended for selectivity, if the substrate fails to react due to steric hindrance on the alkyne:

-

Alternative: Use Pd(dppf)Cl₂[4]·DCM . It is more robust but slightly riskier for C6-Cl activation.

-

Avoid: Pd(dtbpf)Cl₂ or XPhos-Pd-G2 . These are highly active for aryl chlorides and will likely destroy selectivity.

References

-

Sonogashira Coupling Reaction Conditions. Wikipedia. Retrieved from

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. (Demonstrates protocol for 6-bromo-3-fluoro-2-cyanopyridine). Retrieved from

-

Sonogashira Coupling - Reaction Conditions and Catalysts. Organic Chemistry Portal.[5] Retrieved from

-

Room-Temperature, Copper-Free Sonogashira Reactions. National Institutes of Health (PMC). (Discusses electronic effects on reaction rates). Retrieved from

-

Methyl 2-bromo-6-methylisonicotinate Properties. BenchChem. (Substrate analog data). Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class - CentAUR [centaur.reading.ac.uk]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Synthetic Versatility of Methyl 2-bromo-6-chloroisonicotinate: A Guide for Researchers

Introduction: A Privileged Scaffold for Discovery

Methyl 2-bromo-6-chloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile and valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 6-position—on an electron-deficient pyridine ring, coupled with a methyl ester at the 4-position, offers a platform for sequential and selective chemical modifications. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of this powerful synthetic building block. We will explore the nuanced reactivity of this molecule and provide detailed protocols for its application in key cross-coupling and nucleophilic substitution reactions.

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this intermediate's utility. In general, for palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 2-position while leaving the 6-position available for subsequent transformations. This guide will delve into the practical applications of this reactivity difference.

Physicochemical Properties

While specific experimental data for Methyl 2-bromo-6-chloroisonicotinate is not widely published, we can infer its properties from closely related analogues.

| Property | Value (Estimated) | Source Analogue(s) |

| Molecular Formula | C₇H₅BrClNO₂ | - |

| Molecular Weight | 250.48 g/mol | Methyl 5-bromo-2-chloroisonicotinate[1] |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere | Methyl 2-bromo-6-fluoroisonicotinate[2][3] |

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of Methyl 2-bromo-6-chloroisonicotinate is unlocked through palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the C-Br bond at the 2-position allows for a range of selective transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] For Methyl 2-bromo-6-chloroisonicotinate, this reaction can be performed with high chemoselectivity at the 2-position.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical. The catalyst, typically a Pd(0) species, undergoes oxidative addition into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond. The ligand stabilizes the palladium complex and facilitates the subsequent steps of transmetalation and reductive elimination. A base is required to activate the boronic acid partner.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position

-

Materials:

-

Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₃PO₄ (2.5 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-6-chloroisonicotinate, the arylboronic acid, and K₃PO₄.

-

Add the 1,4-dioxane/water solvent mixture and degas the solution for 15-20 minutes by bubbling with nitrogen or argon.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction to 85-95°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | Methyl 2-phenyl-6-chloroisonicotinate | 85-95 |

| 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)-6-chloroisonicotinate | 80-90 |

| 3-Fluorophenylboronic acid | Methyl 2-(3-fluorophenyl)-6-chloroisonicotinate | 75-85 |

Note: Yields are estimated based on similar reactions with related substrates.[5]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[6][7] Similar to the Suzuki coupling, this reaction can be performed selectively at the 2-position of Methyl 2-bromo-6-chloroisonicotinate.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step. An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. The choice of ligand on the palladium catalyst can influence the regioselectivity of the reaction with dihalo-substrates.[8][9]

Experimental Protocol: Selective Sonogashira Coupling at the 2-Position

-

Materials:

-

Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous THF

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-6-chloroisonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at room temperature for 8-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

-

Data Presentation: Representative Yields for Sonogashira Coupling

| Terminal Alkyne | Product | Typical Yield (%) |

| Phenylacetylene | Methyl 2-(phenylethynyl)-6-chloroisonicotinate | 80-90 |

| Trimethylsilylacetylene | Methyl 2-((trimethylsilyl)ethynyl)-6-chloroisonicotinate | 75-85 |

| 1-Hexyne | Methyl 2-(hex-1-yn-1-yl)-6-chloroisonicotinate | 70-80 |

Note: Yields are estimated based on similar reactions with related substrates.

Visualization: Sonogashira Coupling Workflow

Caption: Workflow for the selective Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] This reaction provides a direct route to substituted aminopyridines, which are prevalent in medicinal chemistry. The selective amination at the 2-position of Methyl 2-bromo-6-chloroisonicotinate is a key transformation.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination. The base is necessary to deprotonate the amine, forming the active nucleophile. The selective reaction at the C-Br bond is again due to its higher reactivity towards oxidative addition.[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 2-Position

-

Materials:

-

Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

NaOt-Bu (1.5 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add Methyl 2-bromo-6-chloroisonicotinate, the amine, and NaOt-Bu.

-

Transfer the catalyst solution to the flask containing the reactants via cannula.

-

Heat the reaction mixture to 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate and purify by column chromatography.

-

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

| Amine | Product | Typical Yield (%) |

| Morpholine | Methyl 2-morpholino-6-chloroisonicotinate | 75-85 |

| Aniline | Methyl 2-(phenylamino)-6-chloroisonicotinate | 70-80 |

| Benzylamine | Methyl 2-(benzylamino)-6-chloroisonicotinate | 70-80 |

Note: Yields are estimated based on similar reactions with related substrates.[12]

Visualization: Buchwald-Hartwig Amination Workflow

Caption: Workflow for the selective Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions offer a broad scope, the electron-deficient nature of the pyridine ring in Methyl 2-bromo-6-chloroisonicotinate also makes it susceptible to nucleophilic aromatic substitution (SNAr).[13] In this case, the relative reactivity of the C-Br and C-Cl bonds can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the position ortho or para to the electron-withdrawing nitrogen atom is activated towards nucleophilic attack.

Causality Behind Experimental Choices: For SNAr to occur, the aromatic ring must be electron-poor, and there must be a good leaving group. Both bromine and chlorine are effective leaving groups. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen and the methyl ester group.[13][14] The regioselectivity of SNAr on dihalopyridines can be less predictable than in cross-coupling reactions and may depend on a combination of electronic and steric factors.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

-

Materials:

-

Methyl 2-bromo-6-chloroisonicotinate (1.0 equiv)

-

Sodium methoxide (2.0 equiv)

-

Anhydrous Methanol

-

-

Procedure:

-

Dissolve Methyl 2-bromo-6-chloroisonicotinate in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may require several hours to reach completion.

-

Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

Methyl 2-bromo-6-chloroisonicotinate is a powerful and versatile synthetic intermediate that offers a wealth of opportunities for the construction of complex molecular architectures. The differential reactivity of its two halogen substituents under various reaction conditions allows for selective and sequential functionalization, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important building block in your research endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

-

PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

-

ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

Pure and Applied Chemistry, Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Substituted Isatins. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

-

PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. bldpharm.com [bldpharm.com]

- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]